(R)-3-Benzyl-piperazine-2,5-dione is a chiral compound characterized by a piperazine ring substituted with a benzyl group at the 3-position and two carbonyl groups at the 2 and 5 positions. This compound belongs to the class of 2,5-diketopiperazines, which are cyclic dipeptides featuring two carbonyl groups in their structure. These compounds are of significant interest in medicinal chemistry due to their biological activity and potential therapeutic applications.
The compound is cataloged under the CAS number 23927-19-7 and can be sourced from various chemical suppliers specializing in organic compounds. Its synthesis is often discussed in the context of organic chemistry research and pharmaceutical development, reflecting its utility in synthesizing more complex molecules.
(R)-3-Benzyl-piperazine-2,5-dione falls under the category of diketopiperazines, which are cyclic compounds formed from amino acids. These compounds are noted for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.
The synthesis of (R)-3-Benzyl-piperazine-2,5-dione typically involves several key steps:
The process often requires careful control of reaction conditions, including temperature and solvent choice, to minimize side reactions and maximize yield. The reaction typically yields high purity products due to the selective nature of the cyclization process.
The molecular formula for (R)-3-Benzyl-piperazine-2,5-dione is C₁₁H₁₃N₂O₂. It features a piperazine ring with two carbonyl groups at positions 2 and 5, along with a benzyl group at position 3.
The structural configuration contributes to its chiral nature, influencing its interactions in biological systems.
(R)-3-Benzyl-piperazine-2,5-dione can undergo various chemical reactions:
Common reagents include:
The mechanism of action for (R)-3-Benzyl-piperazine-2,5-dione involves its interaction with biological targets through its functional groups. The carbonyl moieties may participate in hydrogen bonding or coordinate with metal ions in enzyme active sites, influencing biochemical pathways.
Relevant analyses indicate that variations in substituents can significantly affect both physical properties and reactivity profiles.
(R)-3-Benzyl-piperazine-2,5-dione has several applications across various fields:
The stereochemical configuration at C3 and C6 positions of the piperazine-2,5-dione ring profoundly influences biological activity and target selectivity. The presence of stereogenic centers enables enantioselective interactions with chiral biological macromolecules, dictating pharmacological specificity [5]. The (R)-3-benzyl configuration induces distinct spatial orientation of the benzyl substituent, creating optimal steric and electronic complementarity with hydrophobic binding pockets in target proteins [8].
Key structural features that enhance therapeutic potential include:
Table 1: Fundamental Chemical Characteristics of (R)-3-Benzyl-piperazine-2,5-dione
Property | Value | Significance | |
---|---|---|---|
Molecular Formula | C₁₁H₁₂N₂O₂ | Determines physicochemical properties and drug-likeness | |
Molecular Weight | 204.23 g/mol | Impacts bioavailability and membrane permeability | |
CAS Registry Number | 23927-19-7 | Unique compound identifier for research and development | [5] |
IUPAC Name | (R)-3-Benzylpiperazine-2,5-dione | Standardized chemical nomenclature | [8] |
Chiral Center Configuration | (R)-isomer | Critical for target recognition and binding affinity | [5] |
The DKP core demonstrates remarkable stability across physiological pH ranges, maintaining structural integrity where linear peptides would undergo hydrolysis. This stability arises from the constrained conformation that shields amide bonds from proteolytic enzymes, significantly extending plasma half-life compared to linear analogs [6]. Additionally, the electron-rich environment of the diketopiperazine ring facilitates interactions with cationic residues in target proteins, enhancing binding affinity and selectivity for therapeutic targets.
The (R)-benzyl configuration imparts unique steric and electronic properties that enhance interactions with biological targets. The hydrophobic benzyl group extends from the chiral center, creating a structural motif that effectively penetrates lipid bilayers and binds to aromatic-rich binding pockets in enzymes and receptors [8]. Molecular modeling studies indicate that the (R)-enantiomer adopts a preferred orientation where the benzyl group occupies a pseudo-axial position, maximizing exposure to solvent and potential interaction surfaces [5].
Recent advances in drug delivery platforms have significantly enhanced the therapeutic potential of this chiral scaffold. Chitosan glutamate-coated niosomes containing structurally related (S)-3-(3,4-dihydroxybenzyl) piperazine-2,5-dione demonstrated enhanced entrapment efficiency (76.43% ± 0.34%) and significantly improved apoptosis induction in colorectal cancer models [6]. This nano-formulation approach addresses inherent solubility limitations while enabling targeted delivery to neoplastic tissues.
Table 2: Structural Features Influencing Biological Activity
Structural Element | Role in Bioactivity | Therapeutic Implications | |
---|---|---|---|
Chiral Center at C3 | Determines spatial orientation of substituents | Enantioselective target engagement | [5] |
Benzyl Substituent | Provides hydrophobic interaction surface | Enhanced membrane penetration and protein binding | [8] |
Diketopiperazine Carbonyls | Forms hydrogen bond networks with biological targets | Improved binding affinity and specificity | [4] |
N1-H Proton | Serves as hydrogen bond donor | Critical for interaction with receptor residues | [8] |
The mechanistic versatility of this scaffold is evidenced in its ability to modulate diverse biological pathways. In cancer models, structural analogs like 3R,6R-bis(4-hydroxybenzyl) piperazine-2,5-dione (BHBPPD) demonstrate potent pro-apoptotic activity through caspase cascade activation and BCL-2 suppression [4]. Molecular docking studies confirm favorable binding energies with apoptosis regulators TNFRSF10B (-8.7 kcal/mol) and CYCS (-7.2 kcal/mol), enhancing structural stability of these proteins and promoting programmed cell death [4].
The therapeutic exploration of benzyl-substituted DKPs has evolved significantly since initial identification of their bioactive properties. The regulatory landscape has undergone substantial transformation, with benzylpiperazine derivatives classified as controlled substances in the United States (2002) and Sweden (2003) due to potential misuse, though most medicinal derivatives remain unregulated [2]. This regulatory shift redirected research toward therapeutically optimized analogs with improved safety profiles.
Key developments in the field include:
Table 3: Historical Milestones in Piperazine-2,5-dione Therapeutic Development
Time Period | Development Focus | Key Advancements | |
---|---|---|---|
Pre-2000 | Natural product isolation | Identification of bioactive cyclodipeptides from marine and microbial sources | |
2000-2010 | Early synthetic derivatives | BZP-party pill market development (NZ$50 million/year in New Zealand) | [2] |
2010-2020 | Targeted anticancer agents | Rational design of Mcl-1 inhibitors (Ki = 0.18 μM) and apoptosis modulators | [4] |
2020-Present | Nanoformulations & targeted delivery | Chitosan-coated niosomes enhancing anticancer efficacy against colorectal cancer | [6] |
The synthetic innovation timeline reveals progressive sophistication in accessing chiral DKP architectures. Early routes relied on classical cyclization techniques with limited stereocontrol, while contemporary methods employ asymmetric catalysis and enzymatic resolution to obtain enantiomerically pure materials [5]. The commercial availability of (R)-3-benzyl-piperazine-2,5-dione from specialized suppliers (priced at $502.77/5mg) reflects established synthetic routes to this chiral building block [3] [5].
Current research focuses on structural hybridizations that merge the DKP core with complementary pharmacophores. Notable examples include the development of plinabulin (NPI-2358), an advanced vascular disrupting agent derived from phenylahistin that incorporates a benzyl-substituted DKP moiety [6]. The mechanistic diversification of these compounds continues to expand, with recent investigations revealing immunomodulatory, anti-angiogenic, and protein-protein interaction inhibitory activities that position DKPs as versatile scaffolds for addressing unmet therapeutic needs.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: